molecular formula C14H16N4 B161310 5,5'-Diamino-2,2'-dimethylazobenzene CAS No. 138805-29-5

5,5'-Diamino-2,2'-dimethylazobenzene

Cat. No.: B161310
CAS No.: 138805-29-5
M. Wt: 240.3 g/mol
InChI Key: UHOJIEBXMNJROQ-UHFFFAOYSA-N
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Description

5,5'-Diamino-2,2'-dimethylazobenzene is an azobenzene derivative characterized by amino (-NH₂) groups at the 5 and 5' positions and methyl (-CH₃) groups at the 2 and 2' positions. The azo (-N=N-) linkage confers photoresponsive properties, while the amino groups enhance reactivity for further functionalization. The methyl groups introduce steric hindrance, influencing molecular packing and solubility.

Properties

CAS No.

138805-29-5

Molecular Formula

C14H16N4

Molecular Weight

240.3 g/mol

IUPAC Name

3-[(5-amino-2-methylphenyl)diazenyl]-4-methylaniline

InChI

InChI=1S/C14H16N4/c1-9-3-5-11(15)7-13(9)17-18-14-8-12(16)6-4-10(14)2/h3-8H,15-16H2,1-2H3

InChI Key

UHOJIEBXMNJROQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C

Canonical SMILES

CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Nitro vs. Amino Derivatives

  • 5,5'-Dinitro-2,2'-dimethylazobenzene (): Substituents: Nitro (-NO₂) at 5,5'; methyl at 2,2'. Physical Properties: Melting point (273°C), low solubility in alcohols and benzene. Reactivity: Nitro groups are electron-withdrawing, reducing basicity but enhancing thermal stability compared to amino analogs. Applications: Likely used in explosives or high-energy materials due to nitro groups .
  • 5,5'-Diamino-2,2'-dimethylazobenzene: Substituents: Amino (-NH₂) at 5,5'; methyl at 2,2'. Inferred Properties: Higher solubility in polar solvents (e.g., DMF, acetic acid) due to amino groups; lower thermal stability than nitro analogs. Reactivity: Amino groups enable electrophilic substitution (e.g., diazotization, coupling reactions), making it suitable for dyes or coordination chemistry .

Table 1: Substituent Impact on Azobenzene Derivatives

Compound Substituents Melting Point (°C) Solubility Key Reactivity
5,5'-Dinitro-2,2'-dimethylazobenzene NO₂ (5,5'), CH₃ (2,2') 273 Low in alcohols Electron-deficient azo core
This compound NH₂ (5,5'), CH₃ (2,2') Not reported High in polar solvents Electrophilic substitution

Positional Isomerism: 4,4' vs. 5,5' Substitution

  • 4,4'-Dinitro-2,2'-dimethylazobenzene ():
    • Substituents: Nitro at 4,4'; methyl at 2,2'.
    • Physical Properties: Melting point (258°C), soluble in benzene and acetic acid.
    • Comparison: The 4,4' substitution reduces steric hindrance compared to 5,5', leading to lower melting points and higher solubility.

Table 2: Positional Effects in Dimethylazobenzene Derivatives

Compound Substituent Positions Melting Point (°C) Key Difference
4,4'-Dinitro-2,2'-dimethylazobenzene NO₂ (4,4'), CH₃ (2,2') 258 Reduced steric hindrance
5,5'-Dinitro-2,2'-dimethylazobenzene NO₂ (5,5'), CH₃ (2,2') 273 Increased steric hindrance

Structural Analogs in Coordination Chemistry

  • 5,5'-Diamino-2,2'-bipyridine (): Structure: Bipyridine core with amino groups at 5,5'. Properties: Molecular weight 186.21 g/mol, density 1.3 g/cm³,沸点 432.8°C. Applications: Metal coordination (e.g., Ru/Ir complexes) for photocatalysis or porous polymers . Comparison: The bipyridine core lacks the azo group, reducing photoresponsiveness but enhancing chelation stability.
  • 2',6'-Dimethylazobenzene (): Substituents: Methyl at 2',6'. Applications: DNA hybridization photoregulation due to thermo-stable isomerization. Comparison: Methyl groups at 2',6' positions improve photostability, whereas this compound’s amino groups may enable pH-responsive behavior .

Table 3: Coordination and Photoresponsive Properties

Compound Core Structure Key Functional Groups Applications
5,5'-Diamino-2,2'-bipyridine Bipyridine NH₂ (5,5') Metal coordination, COFs
This compound Azobenzene NH₂ (5,5'), CH₃ (2,2') Photoresponsive materials
2',6'-Dimethylazobenzene Azobenzene CH₃ (2',6') DNA hybridization control

Sulfonated and Halogenated Derivatives

  • 4,4'-Diamino-5,5'-dimethylbiphenyl-2,2'-disulphonic acid (): Substituents: NH₂ (4,4'), CH₃ (5,5'), SO₃H (2,2'). Properties: High water solubility due to sulfonic acid groups. Applications: Dyes (e.g., Acid Red 89) and intermediates in polymer synthesis .
  • 2,2',5,5'-Tetrachlorobenzidine (): Substituents: Cl (2,2',5,5'), NH₂ (4,4'). Hazard: Carcinogenic; used cautiously in industrial settings. Comparison: Chlorine substituents increase toxicity compared to methyl/amino groups in the target compound .

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